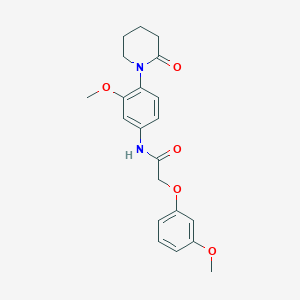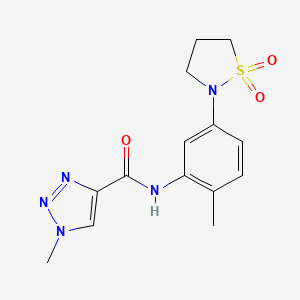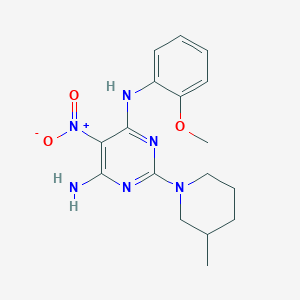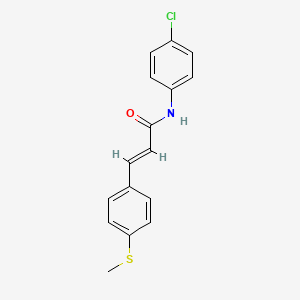![molecular formula C18H21N3O3S2 B2549919 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034401-90-4](/img/structure/B2549919.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions. For instance, one method includes the use of bromine as a cyclic reagent to achieve isolated yields of 66% and 63% for compounds with herbicidal activity . Another approach involves the reaction of 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde with aminothiourea, followed by ring closure and further reactions to yield various propanamides with moderate to good yields . These methods indicate that the synthesis of thiadiazole-containing compounds can be complex and requires careful selection of reagents and conditions.
Molecular Structure Analysis
The crystal structures of similar compounds have been determined using X-ray diffraction, revealing details such as space group, cell dimensions, and molecular weight . These data are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The thiadiazole ring is a common feature in the compounds discussed and is known for its involvement in various chemical reactions. The papers do not provide detailed reaction mechanisms, but the synthesis sections suggest that the thiadiazole ring can be formed through cyclization reactions and can further react with different reagents to produce a variety of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, density, and melting points, can be inferred from their crystallographic data. For example, the density of the compounds can be calculated from the crystallographic data provided, which is important for understanding the compound's behavior in different environments . The herbicidal activity mentioned in the papers suggests that these compounds are biologically active, which is a significant physical property in the context of their intended use .
Scientific Research Applications
Anticancer Activity
A series of novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents. The compounds demonstrated significant in vitro anticancer activity against various cancer cell lines, including Hepatocellular carcinoma cell line (HepG-2), with compounds showing IC50 values indicating their effectiveness in inhibiting cancer cell growth. This highlights the potential of such compounds in developing new anticancer therapies (Gomha et al., 2017).
Herbicidal Activity
Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and showed moderate to good selective herbicidal activity against Brassica campestris L., demonstrating the agricultural applications of such compounds (Liu & Shi, 2014).
Antihypertensive Agents
Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate showed good antihypertensive α-blocking activity, indicating their potential use in developing new medications for high blood pressure management (Abdel-Wahab et al., 2008).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole-derived Schiff base ligands were synthesized and demonstrated moderate activity against bacteria and fungi, including E. coli and R. solanacearum, indicating their potential in antimicrobial drug development (Vinusha et al., 2015).
Anti-Inflammatory and Analgesic Agents
Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant activity, with potential for development as new anti-inflammatory and analgesic drugs (Shkair et al., 2016).
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)13-12-19-18(22)11-14-25-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJCSYXXPJUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)


![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)